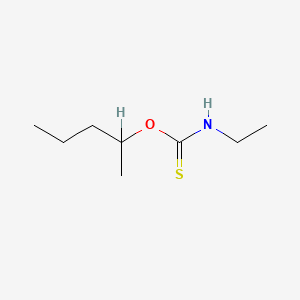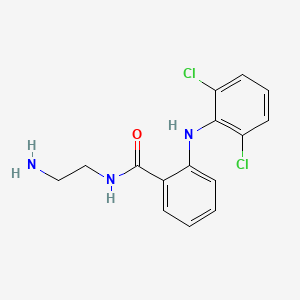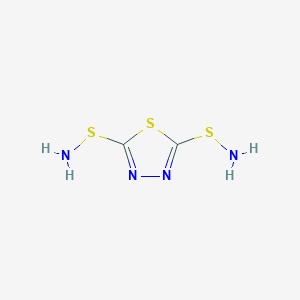
1,3,4-Thiadiazole-2,5-disulfenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole-2,5-disulfenamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-disulfenamide can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalysts. The use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, hydrochloric acid, and carbon disulfide as catalysts has been reported .
化学反応の分析
Types of Reactions
1,3,4-Thiadiazole-2,5-disulfenamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, hydrazine sulfate, and various catalysts such as magnesium oxide nanoparticles .
Major Products
Major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
科学的研究の応用
1,3,4-Thiadiazole-2,5-disulfenamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3,4-thiadiazole-2,5-disulfenamide involves its interaction with molecular targets such as DNA and proteins. The compound can disrupt DNA replication, thereby inhibiting the growth of bacterial and cancer cells . Additionally, it can prevent neurons from firing in the brain by releasing chloride ions through the GABAA pathway .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial, anticancer, and anti-inflammatory properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but differs in its structural arrangement of nitrogen and sulfur atoms.
1,2,5-Thiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
1,3,4-Thiadiazole-2,5-disulfenamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable disulfides and interact with DNA and proteins makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
160545-21-1 |
|---|---|
分子式 |
C2H4N4S3 |
分子量 |
180.3 g/mol |
IUPAC名 |
S-(5-aminosulfanyl-1,3,4-thiadiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C2H4N4S3/c3-8-1-5-6-2(7-1)9-4/h3-4H2 |
InChIキー |
YUEQIUSXTGFBOD-UHFFFAOYSA-N |
正規SMILES |
C1(=NN=C(S1)SN)SN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
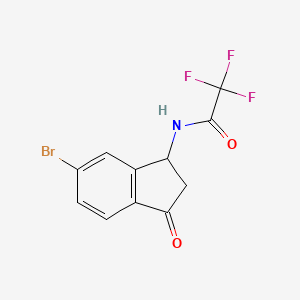
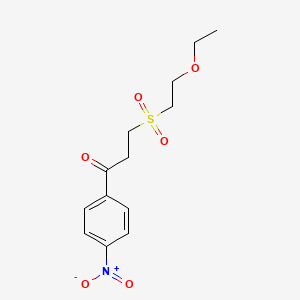
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)
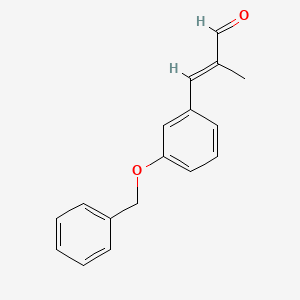

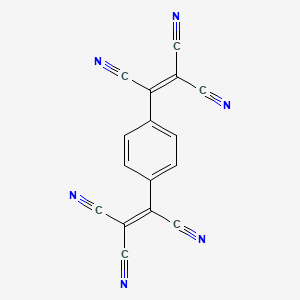
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
